molecular formula C35H56O8 B14766465 Lasalocid C

Lasalocid C

Cat. No.: B14766465
M. Wt: 604.8 g/mol
InChI Key: PUHPUNCBWZEKHZ-GOYHBJCLSA-N
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Description

Lasalocid C is a polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis. It is part of the lasalocid family, which includes several homologues such as Lasalocid A, B, D, and E. This compound is known for its ability to form neutral complexes with monovalent and divalent cations, facilitating their transport across lipid bilayer membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lasalocid C involves the fermentation of Streptomyces lasaliensis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The synthetic route typically involves the use of organic solvents such as dichloromethane and ethanol, and the reaction conditions include maintaining specific pH levels and temperatures to optimize yield .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors with precise control over environmental conditions such as temperature, pH, and aeration. After fermentation, the compound is extracted using solvents and purified through techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

Lasalocid C undergoes various chemical reactions, including esterification, complexation with metal cations, and hydrogen bonding. It can form esters with alcohols such as neopentyl alcohol, geraniol, and vanillyl alcohol .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include dichloromethane, ethanol, and various metal cations like lithium, sodium, and potassium. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include esters of this compound and its complexes with metal cations. These products are often stabilized by intramolecular hydrogen bonds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Lasalocid C is part of a family of polyether ionophore antibiotics, which includes:

Uniqueness

What sets this compound apart from its homologues is its specific ion transport capabilities and its unique esterification reactions with various alcohols. These properties make it a valuable compound for research in ionophore antibiotics and membrane transport mechanisms .

Properties

Molecular Formula

C35H56O8

Molecular Weight

604.8 g/mol

IUPAC Name

6-[(3R,4S,5S,7R)-3-ethyl-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-5-methyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C35H56O8/c1-9-24(15-16-25-14-13-20(5)29(36)28(25)33(39)40)30(37)22(7)31(38)26(10-2)32-21(6)19-35(12-4,43-32)27-17-18-34(41,11-3)23(8)42-27/h13-14,21-24,26-27,30,32,36-37,41H,9-12,15-19H2,1-8H3,(H,39,40)/t21-,22-,23-,24+,26-,27+,30+,32-,34+,35-/m0/s1

InChI Key

PUHPUNCBWZEKHZ-GOYHBJCLSA-N

Isomeric SMILES

CC[C@H](CCC1=C(C(=C(C=C1)C)O)C(=O)O)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(CC)[C@H]3CC[C@@]([C@@H](O3)C)(CC)O)C)O

Canonical SMILES

CCC(CCC1=C(C(=C(C=C1)C)O)C(=O)O)C(C(C)C(=O)C(CC)C2C(CC(O2)(CC)C3CCC(C(O3)C)(CC)O)C)O

Origin of Product

United States

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